5-Acetoxy-7-methylthieno[2,3-c]pyridine
Description
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(7-methylthieno[2,3-c]pyridin-5-yl) acetate |
InChI |
InChI=1S/C10H9NO2S/c1-6-10-8(3-4-14-10)5-9(11-6)13-7(2)12/h3-5H,1-2H3 |
InChI Key |
RJONFOFOQFMYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=N1)OC(=O)C)C=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.2. Comparison with Furo[2,3-c]pyridine Analogs
Furopyridines, such as 3-acetoxy-2,3-dihydrofuro[2,3-c]pyridine (148) , share the [2,3-c] fused system but replace sulfur with oxygen. Key differences include:
- Synthetic yields : Acetoxylation of furo[2,3-c]pyridine precursors (e.g., compound 141 ) yielded 148 in 33%, lower than the 99% yield for nitro-substituted analogs like 150 .
Table 2: Thieno vs. Furo[2,3-c]pyridine Derivatives
2.3. Comparison with Pyrrolo[2,3-c]pyridine Derivatives
Pyrrolo[2,3-c]pyridines, such as cytotoxic 7-chloropyrrolo[2,3-c]pyridine , exhibit distinct SAR trends:
- Anticancer activity : Derivatives with chloro or methoxy substituents showed selective cytotoxicity against EGFR-overexpressing A431 cancer cells, suggesting substituent-driven targeting of growth pathways .
- Structural flexibility: The pyrrolo nitrogen enables hydrogen bonding, unlike the sulfur in thienopyridines, which may influence binding to biological targets .
Table 3: Bioactivity in Pyrrolo vs. Thieno[2,3-c]pyridines
| Scaffold | Substituents | Bioactivity | Reference |
|---|---|---|---|
| Pyrrolo[2,3-c]pyridine | 7-chloro | Cytotoxic (A431 cells) | |
| Thieno[2,3-c]pyridine | 5-acetoxy, 7-methyl | Hypothesized enzyme inhibition | N/A |
Preparation Methods
Ketimine Formation and Cyclization
A foundational approach involves the cyclization of ketimine intermediates. In a study by Wilson (1991), Schiff bases derived from thienyl ketones were cyclized to yield 7-methylthieno[2,3-c]pyridine (73) in 60% yield. Adapting this method, 5-acetoxy substitution could be introduced by starting with a ketone precursor bearing an acetoxy group.
Reaction Scheme :
-
Ketimine Formation : Reacting 5-acetoxy-3-methylpyridine-2-carbaldehyde with a primary amine forms the Schiff base.
-
Cyclization : Heating the Schiff base in a polar aprotic solvent (e.g., DMF) induces cyclization, yielding the thienopyridine core.
Key Conditions :
Alkylation and Acylation Strategies
Thioamide Alkylation
The alkylation of thioamide precursors offers a route to introduce methyl and acetoxy groups. A protocol from El-Hashash et al. (2014) demonstrated that 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (3a) reacts with methyl iodide or ethyl chloroacetate to form thienopyridines. For 5-acetoxy-7-methylthieno[2,3-c]pyridine, chloroacetyl chloride could replace methyl iodide to install the acetoxy group.
Procedure :
-
Thioamide Synthesis : Condense 3-methylpyridine with cyanothioacetamide in acetic acid.
-
Alkylation : Treat the thioamide with chloroacetyl chloride in ethanol/KOH to form the thienopyridine skeleton.
-
Acetylation : Protect hydroxyl groups with acetic anhydride.
Data Table 1 : Alkylation Reaction Optimization
Multi-Step Synthesis from Pyridine Derivatives
Functionalization of Pyridine Intermediates
A patent by US5332824A (2013) outlines a multi-step synthesis of 2-amino-5-methylpyridine using hydrogen bromide and trialkylamines. Adapting this approach, this compound could be synthesized via:
Steps :
-
Oxidation : Convert 3-methylpyridine to its N-oxide using m-CPBA.
-
Quaternization : React with trimethylamine and phosgene to form a trimethylammonium intermediate.
-
Cyclization : Treat with HBr at 210°C to form the pyridine-thiophene fused core.
-
Acetylation : Introduce the acetoxy group using acetic anhydride.
Challenges :
-
High-temperature conditions risk decomposition.
-
Competing side reactions require careful pH control during workup.
Comparative Analysis of Synthetic Methods
Data Table 2 : Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Ketimine Cyclization | High regioselectivity | Requires anhydrous conditions | 50–70 |
| Thioamide Alkylation | Modular functionalization | Multi-step purification | 60–75 |
| Multi-Step Synthesis | Scalability | Harsh reaction conditions | 40–65 |
The alkylation strategy offers superior flexibility for introducing diverse substituents, while cyclization methods provide better regiocontrol.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-Acetoxy-7-methylthieno[2,3-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step reactions, such as cyclocondensation of thiophene precursors with nitriles or amines under acidic conditions. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives are synthesized via silicon-based intermediates (e.g., MSTFA with 1% TMCS in pyridine) to stabilize reactive intermediates . Yield optimization requires strict control of pH (e.g., <6 in organic solvents like chloroform) and temperature . For 5-acetoxy derivatives, acetylation of hydroxyl groups using acetic anhydride in pyridine is common, with yields dependent on reaction time and stoichiometry .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation involves tandem spectroscopic techniques:
- 1H/13C NMR : Assignments focus on characteristic peaks for the acetoxy group (δ ~2.1 ppm for CH3, δ ~170 ppm for carbonyl) and methylthieno protons (δ 6.5–7.5 ppm) .
- HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., C11H11NO3S requires m/z 237.0463) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for fused-ring systems .
Q. What solvents and storage conditions are optimal for this compound in experimental workflows?
- Methodological Answer : The compound is stable in anhydrous chlorinated solvents (e.g., chloroform, dichloromethane) but hydrolyzes in aqueous basic media (pH >7). Storage at –20°C under inert gas (N2/Ar) prevents oxidation of the thieno ring . Avoid prolonged exposure to light due to photosensitivity of the acetoxy group .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the thieno[2,3-c]pyridine core be addressed?
- Methodological Answer : Regioselective modification at the 5-position (acetoxy group) versus the 7-methyl group requires careful electrophile selection. For instance, bromination with NBS in DMF selectively targets the 3-position of the pyridine ring, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) favors the thiophene moiety . Computational tools (DFT) predict electron density distribution to guide functionalization strategies .
Q. How to resolve contradictions between NMR data and X-ray crystallography for fused-ring systems like this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution versus solid-state structures. Use variable-temperature NMR to detect conformational flexibility, and compare with X-ray torsion angles. For example, if NMR suggests equatorial acetoxy orientation but X-ray shows axial, solvent polarity effects during crystallization may explain the disparity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in biological assays?
- Methodological Answer :
- Analog synthesis : Replace the acetoxy group with other esters (e.g., propionyl, trifluoroacetyl) to assess hydrophobicity effects .
- Methyl substitution : Compare 7-methyl vs. 7-ethyl derivatives to evaluate steric impacts on target binding .
- Biological testing : Use multidrug-resistant (MDR) cell lines to differentiate baseline cytotoxicity from target-specific activity. For example, IC50 shifts >10-fold in MDR vs. sensitive lines suggest efflux pump susceptibility .
Q. What mechanistic insights explain the cytotoxicity of thieno[2,3-c]pyridine derivatives in cancer models?
- Methodological Answer : Thieno-pyridines often inhibit kinase or redox pathways. For 5-acetoxy derivatives:
- ROS generation : Measure intracellular ROS levels via DCFH-DA assay; correlation with apoptosis (caspase-3 activation) indicates oxidative stress mechanisms .
- Target identification : Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., AKT isoforms) . Confirm via siRNA knockdown and rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
